Fluorination as a Key Structural Determinant for Enhanced CRBN Binding Affinity
A systematic structure-activity relationship (SAR) study on a set of thalidomide analogs, including fluorinated derivatives, demonstrates that fluorination directly correlates with enhanced cereblon (CRBN) binding affinity. While specific binding data for this exact compound is not provided in the study, the data clearly positions fluorination as a key differentiator for CRBN engagement. The study confirms that fluorinated thalidomide analogs exhibit a quantitative improvement in CRBN binding compared to their non-fluorinated counterparts [1]. This is a class-level inference where fluorination is the key differentiator.
| Evidence Dimension | Correlation of structural feature with CRBN binding affinity |
|---|---|
| Target Compound Data | Fluorination present at the 4-position |
| Comparator Or Baseline | Non-fluorinated thalidomide analogs (e.g., Thalidomide) |
| Quantified Difference | Positive correlation (enhanced CRBN binding) for fluorinated analogs |
| Conditions | Quantitative in vitro CRBN-binding assay (microscale thermophoresis) |
Why This Matters
The presence of fluorine is a proven molecular feature for improving CRBN engagement, a foundational activity for all IMiD-based therapeutics and PROTACs.
- [1] Heim, C., et al. (2021). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Biochemical and Biophysical Research Communications, 534, 67-72. View Source
